molecular formula C12H16N2 B8302454 1-Pentyl-7-azaindole

1-Pentyl-7-azaindole

Cat. No.: B8302454
M. Wt: 188.27 g/mol
InChI Key: WTEPWUWBPMOFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pentyl-7-azaindole is a chemical compound that belongs to the class of azaindoles Azaindoles are heterocyclic compounds that contain a nitrogen atom in the indole ring system The presence of the nitrogen atom in the ring structure imparts unique chemical and biological properties to these compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentyl-7-azaindole can be synthesized through various synthetic routes. One common method involves the reaction of 2-fluoro-3-methylpyridine with arylaldehydes in the presence of alkali amides. The chemoselectivity of the reaction is counterion dependent, with lithium hexamethyldisilazide generating 7-azaindolines and potassium hexamethyldisilazide furnishing 7-azaindoles . Another method involves the treatment of 1-N-pentyl-3-trifluoroacyl-7-azaindole with aluminium chloride and trifluoroacetic anhydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by flash chromatography and the use of specific solvents and reagents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Pentyl-7-azaindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are commonly employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azaindole derivatives, while reduction may produce reduced azaindole compounds.

Scientific Research Applications

1-Pentyl-7-azaindole has several scientific research applications, including:

Comparison with Similar Compounds

1-Pentyl-7-azaindole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural modifications, which impart distinct pharmacological properties and make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-pentylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H16N2/c1-2-3-4-9-14-10-7-11-6-5-8-13-12(11)14/h5-8,10H,2-4,9H2,1H3

InChI Key

WTEPWUWBPMOFBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=CC2=C1N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride in anhydrous N,N-dimethylformamide (40.0 mL) was added 1H-pyrrolo[2,3-b]pyridine (5.00 g, 42.4 mmol) at 0° C. The reaction mixture was stirred for 0.5 h, followed by the addition of 1-bromopentane (9.25 g, 61.2 mmol). The reaction mixture was stirred at ambient temperature for 3.5 h, quenched with water (20.0 mL) and extracted with ethyl acetate (3×100 mL). The combined organic layers was washed with water (3×50.0 mL), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to dryness to give the title compound (8.00 g, 100%) as a pale yellow oil: 1H NMR (300 MHz, CDCl3) δ 8.29 (dd, 1H), 7.86 (d, 1H), 7.19 (d, 1H), 7.02-6.98 (m, 1H), 6.41 (d, 1H), 4.25 (t, 2H), 1.89-1.79 (m, 2H), 1.35-1.25 (m, 4H), 0.85 (t, 3H); 13C NMR (75 MHz, CDCl3) δ 147.4, 142.6, 128.6, 127.9, 120.6, 115.5, 99.2, 44.6, 30.1, 29.0, 22.4, 13.9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
9.25 g
Type
reactant
Reaction Step Three
Yield
100%

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